molecular formula C23H18N4O B14207657 6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole CAS No. 824394-81-2

6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

Cat. No.: B14207657
CAS No.: 824394-81-2
M. Wt: 366.4 g/mol
InChI Key: FGAUKMRPZIPJNZ-UHFFFAOYSA-N
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Description

6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide, and catalysts such as p-toluenesulfonic acid or sulfur .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-benzimidazole: Lacks the methoxy and imidazole groups, making it less versatile.

    5-methoxy-2-phenyl-1H-imidazole: Similar structure but lacks the benzimidazole core.

    1H-benzimidazole-2-yl)phenylmethanone: Contains a carbonyl group instead of a methoxy group

Uniqueness

6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

824394-81-2

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C23H18N4O/c1-28-16-11-12-19-20(13-16)26-23(25-19)18-10-6-5-9-17(18)22-24-14-21(27-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,27)(H,25,26)

InChI Key

FGAUKMRPZIPJNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=C(N4)C5=CC=CC=C5

Origin of Product

United States

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